2-(3-Aminocyclopentyl)ethan-1-ol
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Overview
Description
2-(3-Aminocyclopentyl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is characterized by the presence of an amino group attached to a cyclopentane ring and an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentane derivatives with ethylene oxide and subsequent amination. One common method includes the following steps:
Cyclopentane Derivative Preparation: Cyclopentane is first functionalized to introduce a reactive group, such as a halide.
Ethylene Oxide Reaction: The cyclopentane derivative is then reacted with ethylene oxide under controlled conditions to form the corresponding ethanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Aminocyclopentyl)ethan-1-ol finds applications in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclopentyl)ethan-1-ol: A similar compound with the amino group attached to a different position on the cyclopentane ring.
Cyclopentylamine: A simpler compound with only the amino group attached to the cyclopentane ring.
Ethanolamine: A compound with an amino group and an ethanol moiety but without the cyclopentane ring.
Uniqueness
2-(3-Aminocyclopentyl)ethan-1-ol is unique due to the specific positioning of the amino group on the cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Biological Activity
2-(3-Aminocyclopentyl)ethan-1-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its unique cyclopentane structure, which contributes to its biological activity. The molecular formula is C7H15N, with a molecular weight of approximately 113.20 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes:
- GABA Receptor Modulation : Research indicates that compounds similar to this compound can modulate GABA receptors, particularly GABAA and GABAC receptors. This modulation can lead to neuroprotective effects and influence memory processes .
- Inhibition of Kinases : Preliminary studies suggest that derivatives of this compound may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition could be beneficial in cancer therapy, particularly for MYC-dependent cancers .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds through their ability to induce apoptosis in cancer cells. For instance, a study on a closely related compound demonstrated significant cytotoxic effects on triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 600 nM to 1.2 μM .
Neuroprotective Effects
The compound has shown promise in enhancing neuroprotective mechanisms. Analogous compounds have been reported to improve memory retention and cognitive function by modulating GABAergic transmission .
Study on CDK Inhibition
A recent study focused on the inhibition of CDK9 by a compound structurally similar to this compound. The findings indicated a potent inhibition with a selectivity index greater than 66-fold against other kinases. The study provided detailed cellular assays demonstrating the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Neuroprotective Mechanism Investigation
Another investigation assessed the neuroprotective effects of related compounds on cognitive decline models in rodents. The results indicated that these compounds could significantly improve performance in memory tasks, suggesting potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Effect Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in TNBC cell lines | |
Neuroprotection | Enhances memory retention | |
CDK Inhibition | Potent inhibitor of CDK9 with high selectivity |
Table 2: In Vitro Activity Against Cancer Cell Lines
Cell Line | GI50 (μM) | IC50 (μM) |
---|---|---|
BT-20 | 0.60 | 0.97 |
BT-549 | 0.80 | 0.94 |
MDA-MB-231 | 0.80 | 0.88 |
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(3-aminocyclopentyl)ethanol |
InChI |
InChI=1S/C7H15NO/c8-7-2-1-6(5-7)3-4-9/h6-7,9H,1-5,8H2 |
InChI Key |
BTLMXKBHAAYRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCO)N |
Origin of Product |
United States |
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